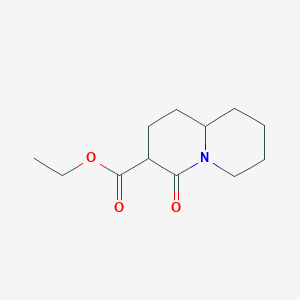

Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate

CAS No.: 22766-29-6

Cat. No.: VC16121070

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22766-29-6 |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | ethyl 4-oxo-1,2,3,6,7,8,9,9a-octahydroquinolizine-3-carboxylate |

| Standard InChI | InChI=1S/C12H19NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h9-10H,2-8H2,1H3 |

| Standard InChI Key | LVUMZRALTVHCSE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC2CCCCN2C1=O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate belongs to the quinolizine family, a bicyclic system comprising a piperidine ring fused to a pyridine ring. The "octahydro" designation indicates full saturation of the bicyclic structure, distinguishing it from partially unsaturated analogs like 4H-quinolizine derivatives . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 22766-29-6 |

| IUPAC Name | Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 225.288 g/mol |

| Synonyms | NSC 27291; Octahydro-4-oxo-quinolizine-3-carboxylic acid ethyl ester |

The compound’s structure features a ketone group at position 4 and an ethyl ester at position 3, contributing to its reactivity in synthetic applications . Nuclear magnetic resonance (NMR) data for related quinolizine derivatives show distinct signals for carbonyl groups () and ester protons () .

Synthesis and Manufacturing

Key Challenges

-

By-Product Formation: Rapid addition of nitric acid during nitration generates undesired by-products, necessitating controlled reaction conditions .

-

Isomer Separation: Benzothiazole- and benzimidazole-substituted analogs often produce inseparable isomers, complicating purification .

Applications and Industrial Uses

Materials Science

The compound’s bicyclic structure may contribute to polymer stability or surfactant properties, though specific studies are lacking .

| Supplier | Purity | Form | Packaging |

|---|---|---|---|

| Dayang Chem (Hangzhou) Co., Ltd. | 90–98% | Powder/Liquid | Customizable |

| Henan New Blue Chemical Co., Ltd | 99% | White powder | 25 kg/drum |

| Chemlyte Solutions | 99% | Liquid | 100 g–1 kg |

Prices and minimum order quantities vary, with bulk purchases typically requiring direct negotiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume